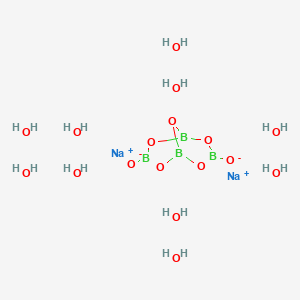

Borax (B4Na2O7.10H2O)

B4O7Na2. 10H2O

B4H20Na2O17

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

B4O7Na2. 10H2O

B4H20Na2O17

Molecular Weight

InChI

InChI Key

SMILES

solubility

At 100 °C loses 5H2O; at 150 °C loses 9H2O; becomes anhydrous at 320 °C; borax dissolves many metallic oxides when fused with them

In water, 5.93X10+4 mg/L at 25 °C

3.17 g/100 g water at 25 °C

1 g/16 mL in water; 1 g/0.6 mL boiling water; 1 g/1 mL glycerol; insoluble in alcohol

Insoluble in ethanol

0.60 g/100 g acetone

Solubility in water, g/100ml at 20Â °C: 5.1

6%

Synonyms

Canonical SMILES

Buffering Agent

One of the most common applications of borax in research is as a buffering agent. Its ability to maintain a stable pH within a specific range makes it crucial for various biological and biochemical experiments. Borate buffers are widely used in studies involving:

- Enzyme activity: Maintaining a specific pH is essential for optimal enzyme function. Borate buffers help maintain this optimal environment for studying enzyme kinetics and mechanisms.

- Cell culture: Culturing cells in vitro requires maintaining a specific pH to mimic their physiological environment. Borate buffers are often used in cell culture media to ensure optimal cell growth and function.

- Nucleic acid isolation: Borate buffers are employed in various steps during isolation of nucleic acids like DNA and RNA. They help maintain the integrity of these molecules during the extraction process.

Flame Retardant Properties

Borax, and other borate compounds, possess inherent flame retardant properties. This quality has made them valuable in various scientific research studies related to fire safety and material science. For instance, researchers investigate:

- Development of new flame-retardant materials: Borate compounds are incorporated into various materials, such as polymers and textiles, to enhance their fire resistance and study their effectiveness in controlling flame propagation.

- Understanding fire behavior: Researchers utilize borate compounds in controlled laboratory settings to study fire behavior in different materials and environments. This helps develop better fire safety protocols and prevention strategies.

Other Potential Applications

Beyond the aforementioned uses, borax is also being explored for its potential applications in various other scientific research areas:

- Antimicrobial properties: Preliminary research suggests that borax might exhibit certain antimicrobial properties against some bacteria and fungi. However, further research is needed to understand its efficacy and potential clinical applications.

- Boron deficiency studies: Boron is an essential micronutrient for plants. Scientists use borax to study the effects of boron deficiency on plant growth and development in controlled environments.

Borax, scientifically known as sodium tetraborate decahydrate, has the chemical formula . It is a naturally occurring mineral and a salt of boric acid. Borax appears as a soft, colorless crystalline solid that readily dissolves in water. Its main forms include the hydrated decahydrate and the anhydrous form, both of which are utilized in various industrial and household applications. The compound consists of boron, sodium, oxygen, and water molecules, with a notable presence in evaporite deposits formed by the evaporation of seasonal lakes .

Borax has various mechanisms of action depending on its application.

- In cleaning: Borax acts as a mild alkali, helping to loosen dirt and grime. It can also complex with certain metal ions, making them less reactive and easier to remove.

- In flame retardancy: Borax releases water vapor when heated, which helps to cool the burning material and smother the flames.

- In buffering: Borax can react with both acids and bases to maintain a relatively constant pH in a solution [].

- Toxicity: Borax is moderately toxic if ingested. The oral LD50 (lethal dose for 50% of test population) in rats is 2.6 g/kg.

- Flammability: Borax is not flammable.

- Formation of Boric Acid:

The reaction of borax with hydrochloric acid produces boric acid: - Heating Reactions:

Upon heating, borax loses its water of crystallization and can convert into metaborate and boron trioxide: - Reactions with Other Compounds:

Borax can react with strong acids to release boric acid, and it can also participate in reactions to form sodium perborate when combined with hydrogen peroxide and sodium hydroxide:

Borax has been studied for its biological effects, particularly its toxicity levels. While it has applications in agriculture as a pesticide, it poses risks to human health if misused. Symptoms of exposure can include vomiting, skin irritation, and respiratory issues. Borax is not considered safe for ingestion or prolonged skin contact due to its irritative properties .

Borax has diverse applications across various fields:

- Household Cleaning: Commonly used as a laundry detergent booster.

- Industrial Uses: Acts as a flux in metallurgy and glassmaking.

- Agriculture: Utilized as a pesticide and fertilizer.

- Pharmaceuticals: Used in the preparation of boric acid and other boron compounds.

- Cosmetics: Sometimes included in personal care products for its antiseptic properties .

Research into the interactions of borax with other chemicals reveals its role in forming complex compounds. For instance, when mixed with metal oxides during heating, it produces colorful beads used for qualitative analysis in chemistry labs. Additionally, its interactions with acids are crucial for understanding its behavior in various chemical processes .

Several compounds share similarities with borax, primarily due to their boron content or structural characteristics. Here are some notable comparisons:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Boric Acid | A weak acid derived from boron; used as an antiseptic. | |

| Sodium Metaborate | A simpler sodium borate; less complex than borax. | |

| Colemanite | A mineral that serves as a source for borax; contains calcium. | |

| Sodium Perborate | Derived from borax; used primarily as a bleaching agent. |

Borax's unique structure allows it to function effectively as both a cleaning agent and a chemical reagent, distinguishing it from other similar compounds .

Physical Description

White, odorless, crystalline solid; Becomes anhydrous at 608 degrees F; [NIOSH]

WHITE CRYSTALS OR CRYSTALLINE POWDER.

White, odorless, crystalline solid.

White, odorless, crystalline solid. [herbicide] [Note: Becomes anhydrous at 608 °F.]

Color/Form

Hard crystals, granules or crystalline powder; efflorescent in dry air, the crystals often being coated with white powder

Crystalline granules or crystalline powder

White, crystalline solid [Note: Becomes anhydrous at 608 degrees F]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Density

Relative density (water = 1): 1.7

1.73

Odor

Decomposition

Melting Point

167 °F

UNII

Related CAS

GHS Hazard Statements

May damage the unborn child [Danger Reproductive toxicity]

Drug Indication

Therapeutic Uses

Borax Glycerin and Honey of Borax were formerly used as paints for the throat and tongue and to alleviate dryness of mouth but excessive use may cause toxic effects, they should not be used. /Borax Glycerin and Honey of Borax/

Borax was used for treatment of 31 patients suffering from skeletal fluorosis. The amount administered was gradually increased from 300-1100 mg/day during a three month period, with one week resting period each month. Experimental criteria included observation of symptoms, of physical signs such as movement of joints, and urinary excretion of fluoride and boron tetrafluoride. Findings in patients given borax were compared with data obtained from controls to whom no borax was administered. Borax appeared to be effective.

Clinically, sodium borate and boric acid have been used as irrigants, dressings, antiseptics, buffers, and preservatives.

EXPTL THER: Sodium borate and boric acid are used or have been tested for medical purposes in many foreign countries. /In Japan,/... 5% sodium borate is sprayed on the skin following application of analgesic agents to form a transparent, flexible, water-resistant film. ...In India, a formulation of "indigenous Indian drugs" and 25% sodium borate is reported to be a long-acting (4 months) oral contraceptive; it has been reported that the drug acts by inhibiting endometrial alkaline phosphatase and preventing ovum implantation. ...In Russia, sodium borate is administered orally to patients with hepatocerebral dystrophy to remove accumulated pathological quantities of copper from the body.

Mechanism of Action

Vapor Pressure

0 mmHg (approx)

Pictograms

Health Hazard

Other CAS

71377-02-1

Absorption Distribution and Excretion

Regardless the route of administration, boric acid predominantly undergoes rapid renal excretion of >90% of total administered dose as unchanged form. Small amounts are also excreted into sweat, saliva, and feces. Following administration as ointment, urinary excretion of boric acid accounted for only 1% of the administered dose.

Volume of distribution ranges from 0.17 to 0.5 L/kg in humans, where large amounts of boric acid are localized in brain, liver, and kidney.

A case report of acute boric acid poisoning following oral ingestion of 21 g of boric acid presents the total body clearance of 0.99 L/h before hemodialysis.

A 1 mL oral dose of borax solution was given orally to male Wistar rats at eleven concentrations (0, 100, 200, 300, 400, 500, 600, 700, 800, 900, 1000 mg boron/L). Twenty four hour urine samples were analyzed and the reported recovery was 99.6 +/- 7.9%.

These compounds /boric acid and borax/ may enter body by inhalation, ingestion or by skin absorption through mucous membranes or skin burns. Absorption through damaged skin is rapid and almost complete; absorption also occurs through undamaged skin but not to sufficient extent to cause poisoning. Following absorption, there is a rise in concentration of boron in cerebrospinal fluid, but highest concentrations are found in brain tissues, liver and adipose tissue. Repeated doses have cumulative effect with retention ... greatest in bone tissue. ... Elimination is mainly in urine but also to a lesser extent in feces, milk and sweat.

... Absorption and transportation greatest via roots; moves to growing parts of plant.

In a carefully conducted human in vivo study, found that only 0.23, 0.21, and 0.12% of a saturated dose of boric acid, borax, and disodium octaborate tetrahydrate, respectively were absorbed.

For more Absorption, Distribution and Excretion (Complete) data for BORAX (9 total), please visit the HSDB record page.

Metabolism Metabolites

Associated Chemicals

Sodium borate pentahydrate; 12179-04-3

Wikipedia

Sodium borate

Drug Warnings

Biological Half Life

... Readily absorbed from the gastrointestinal tract and excreted in the urine with a half-life of about 24 hours.

... A group of rats (n = 10) was dosed intravenously with borax at 0.4 mg boron/100 g of body weight. The following kinetic parameters were reported: elimination half life was 4.64 hr; total clearance was 0.359 mL/min per 100 g body weight.

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Cosmetics -> Buffering

Methods of Manufacturing

Disodium tetraborate (borax) containing 5 or 10 molecules of water is produced mainly from sodium-containing borate ores. The mined ore is crushed and ground before dissolution in a hot recycled aqueous solution containing some borax. Insoluble gangue (clay particles) present in the hot slurry is separated off to produce a clear concentrated borax solution. Evaporative cooling of this solution to selected temperatures results in crystallization of the desired products, which are then separated from the residual liquor and dried. /Borax/

Fractional crystallization from Searles Lake brine, solution of kernite ore followed by crystallization. Also from colemanite, natural borax, uxelite, and other borates.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Miscellaneous Manufacturing

Borax (B4Na2O7.10H2O): ACTIVE

The WHO Recommended Classification of Pesticides by Hazard identifies borax (technical grade) as Class III: slightly hazardous; Main Use: fungicide, other than for seed treatment.

Borates were known before Babylonian times to be useful as a flux for welding gold and have been found in enamels from China as early as 300 B.C. At the end of the 13th century Marco Polo brought borax from Mongolia to Europe. This became the primary European source for use as a soldering and aneameling agent.

Analytic Laboratory Methods

Airborne borax ... may be collected as aqueous solution in impingers. Metallic ions may be determined by titration with dilute hydrochloric acid. Acidic B2O3 moiety may then be measured by complexing with mannitol & titrating with dilute NaOH.

An automated fluorometric method is described for measuring boron in compounds such as boric acid, borax, & sodium perborate in water & sewage effluents.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.